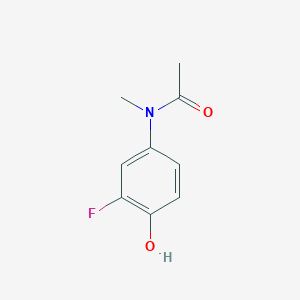
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is a synthetic compound known for its antibacterial properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been used in various applications, particularly in the treatment of skin conditions like dandruff and seborrhoeic dermatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide typically involves the chlorination of quinolin-8-olThe reaction mixture is then poured into 1 liter of water, resulting in the precipitation of the product, which is filtered and recrystallized from 200 milliliters of acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chelating agent.
Biology: The compound’s antibacterial properties make it useful in microbiological studies.
Medicine: It is employed in the treatment of skin conditions like dandruff and seborrhoeic dermatitis.
Industry: The compound is used in the formulation of shampoos and other personal care products.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide involves its ability to bind metal ions, particularly copper and zinc. This binding disrupts metal ion homeostasis within microbial cells, leading to their death. The compound acts as a metal ionophore, facilitating the accumulation of metal ions inside cells, which can trigger apoptosis in certain cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound shares a similar structure but has a methyl group at the 2-position instead of a carboxamide group.
Uniqueness
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is unique due to its carboxamide group, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
648896-82-6 |
|---|---|
Molekularformel |
C10H6Cl2N2O2 |
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
5,7-dichloro-8-hydroxyquinoline-2-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-3-6(12)9(15)8-4(5)1-2-7(14-8)10(13)16/h1-3,15H,(H2,13,16) |
InChI-Schlüssel |
IMKRTCWQOQIIHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


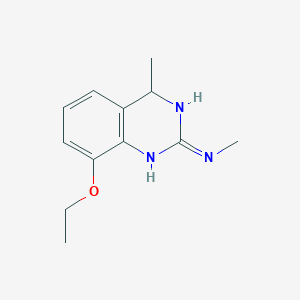
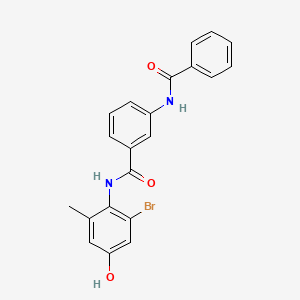
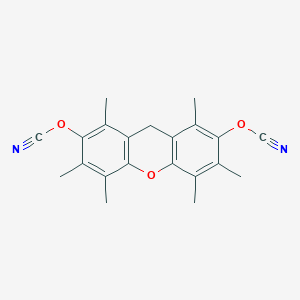
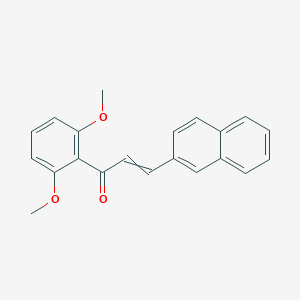
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)
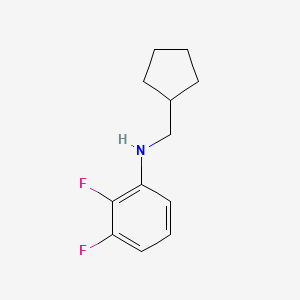
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
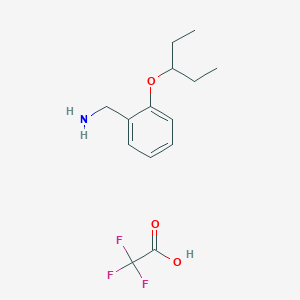
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
